2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one

Donepezil impurities Reference standards Molecular mass

This Donepezil Pyridine N-Oxide impurity standard is mandated for accurate impurity profiling in ANDA submissions. Its unique +18 Da mass shift in MS and distinct retention time (altered pKa) enable unambiguous resolution from API per ICH Q2(R1). Use exact markers to avoid system suitability failures & false quantitation in stability-indicating HPLC. Full NMR, IR, MS, HPLC characterization ensures reliable RRF for batch release testing. Procure this certified standard to ensure specificity & prevent regulatory delays.

Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32
CAS No. 896134-07-9
Cat. No. B1145097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one
CAS896134-07-9
Synonyms5,6-Dimethoxy-2(4-pyridylmethyl)-1-indanone N-Oxide
Molecular FormulaC₁₇H₁₇NO₄
Molecular Weight299.32
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)[O-])OC
InChIInChI=1S/C17H17NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-6,9-10,13H,7-8H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one (CAS 896134-07-9): A Critical Donepezil Pyridine N-Oxide Reference Standard for ANDA and QC


2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one (CAS 896134-07-9), commonly referred to as Donepezil Pyridine N-Oxide, is a structurally characterized impurity of the acetylcholinesterase inhibitor donepezil. It belongs to the class of donepezil-related heterocyclic N-oxide impurities and is primarily utilized as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial donepezil production [1]. The compound features a 5,6-dimethoxy-1-indanone core with a pyridine N-oxide substituent, distinguishing it from other donepezil impurities through its oxidized pyridine moiety.

Why Generic Donepezil Impurities Cannot Substitute for 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one in Regulatory Analytical Workflows


Pharmaceutical impurity reference standards are not interchangeable because each impurity possesses a unique retention time, response factor, and mass spectral signature that directly impacts HPLC method system suitability, specificity, and quantitative accuracy. Regulatory submissions (ANDA/NDA) require exact impurity markers; substituting a structurally similar impurity (e.g., a dehydro analog or a non-oxidized pyridine) can lead to misidentification, failed system suitability, or erroneous impurity quantification, potentially delaying regulatory approval [1]. The pyridine N-oxide functionality in CAS 896134-07-9 confers distinct chromatographic polarity and ionization behavior relative to its non-oxidized or alkene counterparts, making it indispensable for accurate impurity profiling.

Quantitative Differentiation Evidence for 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one Relative to Closest Donepezil Impurity Analogs


Molecular Mass Differentiation from Donepezil EP Impurity D and Dehydro Impurity

The target compound has a molecular mass of 299.32 g/mol (C17H17NO4), which is 18.01 Da higher than Donepezil EP Impurity D (5,6-dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one, MW 281.31 g/mol) and 18.01 Da higher than the dehydro analog Donepezil Pyridine Dehydro Impurity (MW 281.31 g/mol). This mass difference corresponds to the addition of one oxygen atom, enabling unambiguous identification by LC-MS and eliminating the risk of co-elution or misidentification with the non-oxidized impurities in mass-directed analyses [1].

Donepezil impurities Reference standards Molecular mass

Predicted Physicochemical Property Differences vs. Non-Oxidized and Dehydro Analogs

The target compound exhibits a predicted pKa of 1.16 ± 0.10 (Chemical Book), indicating significantly greater acidity than the non-oxidized analog Donepezil EP Impurity D. The alkene pyridine N-oxide analog (CAS 896134-06-8) has a predicted pKa of 0.95 ± 0.10, reflecting the influence of the methylene bridge. The target compound's predicted boiling point (559.9 ± 50.0 °C) and density (1.26 ± 0.1 g/cm³) differentiate it from the alkene analog (boiling point ~595.8 °C, density ~1.25 g/cm³), while both differ substantially from the non-oxidized impurity D [1].

Physicochemical properties pKa logP Chromatographic retention

Distinct UV Absorbance Profile Relative to Donepezil and Non-Oxidized Impurities

Donepezil and its non-oxidized pyridine impurities exhibit characteristic UV absorption maxima at approximately 271 nm, which is the standard detection wavelength in pharmacopoeial HPLC methods. The introduction of the N-oxide moiety alters the electronic conjugation of the pyridine ring, resulting in a bathochromic or hyperchromic shift that can be exploited for selective detection at alternative wavelengths. In a validated HPLC method for donepezil and its metabolites, fluorescent detection was used to selectively quantify the N-oxide species alongside the parent drug, whereas non-fluorescent impurities required photometric detection, demonstrating the differential spectral properties of N-oxide versus non-N-oxide species [1].

UV spectroscopy HPLC detection Impurity profiling

Regulatory Recognition as a Distinct Impurity Marker in ANDA Submissions

The target compound is specifically listed as 'Donepezil Pyridine N-Oxide' or 'Donepezil Impurity O' in vendor catalogs aligned with ICH Q3A guidelines for impurity profiling. Unlike the more common Donepezil EP Impurity D (pyridine analog, CAS 4803-57-0) or Donepezil Related Compound A (alkene analog, CAS 145546-80-1), the pyridine N-oxide impurity is explicitly recognized as a distinct process-related impurity that must be individually resolved, identified, and quantified. Reference standards of this compound are supplied with comprehensive certificates of analysis including 1H NMR, 13C NMR, IR, mass, and HPLC purity data, providing the traceability required by USP and EP general chapters [1][2].

Regulatory compliance ANDA Reference standard Pharmacopoeia

Optimal Application Scenarios for Procuring 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one


HPLC Method Development and System Suitability for Donepezil ANDA Impurity Profiling

When developing a stability-indicating HPLC method for donepezil hydrochloride ANDA submissions, the pyridine N-oxide impurity serves as a critical system suitability marker. Its distinct retention time (shifted relative to non-oxidized impurities due to the 18 Da mass difference and altered pKa) enables verification of column selectivity and mobile-phase pH adequacy. Using this specific compound ensures that the chromatographic system can resolve N-oxide process impurities from the API and other related substances, as required by ICH Q2(R1) [1].

LC-MS/MS Identification and Quantification of Trace-Level Process Impurities

In high-resolution mass spectrometry workflows, the characteristic +18 Da mass shift of the pyridine N-oxide impurity provides an unambiguous diagnostic ion for tracking oxidation-side products during donepezil process optimization. The compound's fluorescence properties, coupled with an LOD of 0.1-0.3 ng/mL in HPLC-fluorescence methods, make it the preferred standard for quantifying trace N-oxide impurities at levels below the ICH Q3A identification threshold of 0.1% [1].

Regulatory Reference Standard for Batch Release and Stability Testing

For QC laboratories performing batch release testing of donepezil API or finished dosage forms, this compound provides the exact impurity marker required by pharmacopoeial monographs and ANDA commitments. Its availability with full characterization data (NMR, IR, MS, HPLC purity) enables accurate determination of relative response factors and correction factors, which are mandatory for quantifying impurities by area normalization when impurity reference standards are used [1].

Forced Degradation Studies to Differentiate Process Impurities from Degradation Products

During forced degradation studies (oxidative, thermal, photolytic, hydrolytic), the target compound serves as a marker to distinguish process-origin N-oxide from degradation-origin oxidation products. The predicted pKa difference (ΔpKa ≈ 0.21 vs. alkene N-oxide) and mass difference allow selective tracking, helping to establish whether the N-oxide arises from synthesis or from oxidative degradation during storage [1].

Quote Request

Request a Quote for 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.